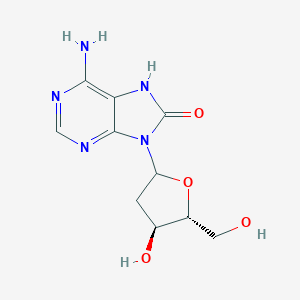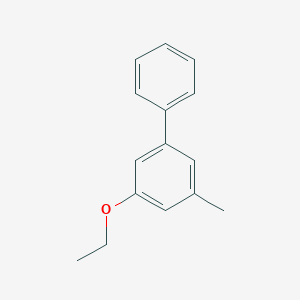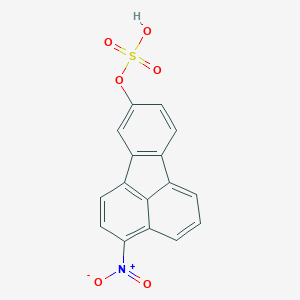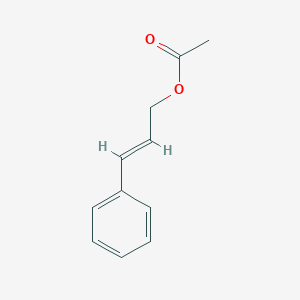
Sporothriolide
Vue d'ensemble
Description
Sporothriolide is a fungal metabolite found in Sporothrix . It is part of a new biosynthetic family of fungal secondary metabolites . It is active against plant pathogenic fungi and certain algae, but not against certain bacteria when used at a concentration of 10 mg/ml .
Synthesis Analysis
The biosynthetic gene cluster of the antifungal metabolite sporothriolide was identified from three producing ascomycetes: Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 . A transformation protocol was established, and genes encoding a fatty acid synthase subunit and a citrate synthase were simultaneously knocked out, which led to the loss of sporothriolide and sporochartine production .Molecular Structure Analysis
The molecular structure of sporothriolide is C13H18O4 . The sporothriolide pathway shows several points of novelty. For instance, a dedicated fungal FAS system produces decanoate rather than the usual octadecanoate .Chemical Reactions Analysis
In vitro reactions showed that the sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriolide and trienylfuranol A 7 during the fermentation and extraction process .Applications De Recherche Scientifique
Antifungal Agent
Sporothriolide is known to be a potent antifungal agent . It’s produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .
Biosynthetic Pathway Study
The biosynthetic gene cluster of sporothriolide was identified, which led to the delineation of a new fungal biosynthetic pathway originating in fatty acid biosynthesis . This can be useful for studying and understanding the biosynthesis of other similar compounds.
Study of Non-Enzymatic Reactions
In vitro reactions showed that sporochartines are derived from non-enzymatic Diels–Alder cycloaddition of sporothriolide and trienylfuranol A 7 during the fermentation and extraction process . This can provide insights into non-enzymatic reactions in fungi.
Production of Intermediates and Shunts
Heterologous expression of the spo genes in Aspergillus oryzae led to the production of intermediates and shunts . This can be useful in the production of other compounds.
Study of Self-Resistance Mechanisms
A hydrolase was revealed by in vitro studies likely contributing towards self-resistance of the producer organism . This can be useful in studying how organisms develop resistance to their own metabolites.
Cytotoxicity Studies
Sporochartines, which are proposed to be Diels Alder adducts of sporothriolide, possess potent cytotoxicity against human cancer cell lines . This suggests potential applications in cancer research.
Orientations Futures
Mécanisme D'action
Target of Action
Sporothriolide is a secondary metabolite produced by certain ascomycetes, including Hypomontagnella monticulosa MUCL 54604, H. spongiphila CLL 205, and H. submonticulosa DAOMC 242471 .
Mode of Action
It is known that sporothriolide is derived from non-enzymatic diels–alder cycloaddition of 1 and trienylfuranol a 7 during the fermentation and extraction process . This suggests that sporothriolide may interact with its targets through a similar mechanism, potentially disrupting normal cellular processes in fungi.
Biochemical Pathways
The biosynthetic pathway of sporothriolide involves the production of a dedicated decanoic acid by fungal FAS proteins, which is then reacted with oxaloacetate by a citrate synthase to give an octanyl citrate. This is then dehydrated to give octanyl aconitate and decarboxylated to the first observable intermediate, octanyl itaconic acid . This pathway originates in fatty acid biosynthesis .
Result of Action
Sporothriolide is known to have potent antifungal properties . It is also proposed to be a Diels Alder adduct of the furofurandione sporothriolide 1, which possesses potent cytotoxicity against human cancer cell lines . This suggests that the molecular and cellular effects of sporothriolide’s action may include disruption of fungal cellular processes and cytotoxic effects on cancer cells.
Action Environment
The action of sporothriolide is likely influenced by environmental factors during the fermentation and extraction process . .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Sporothriolide involves the construction of the macrocyclic core followed by the introduction of the side chain. The key steps include the formation of the macrocycle via a ring-closing metathesis (RCM) reaction and the installation of the side chain through a series of functional group transformations.", "Starting Materials": [ "1,4-dihydroxy-2-naphthaldehyde", "ethyl acrylate", "Grubbs' catalyst", "methylmagnesium bromide", "acetic anhydride", "acetyl chloride", "lithium aluminum hydride", "sodium borohydride", "methyl iodide" ], "Reaction": [ "1. Condensation of 1,4-dihydroxy-2-naphthaldehyde and ethyl acrylate to form the diene precursor.", "2. RCM reaction using Grubbs' catalyst to form the macrocycle.", "3. Reduction of the ketone in the macrocycle using lithium aluminum hydride.", "4. Protection of the secondary alcohol using acetic anhydride.", "5. Reduction of the ester using sodium borohydride to form the primary alcohol.", "6. Conversion of the primary alcohol to the corresponding iodide using methyl iodide.", "7. Reaction of the iodide with methylmagnesium bromide to install the side chain.", "8. Deprotection of the acetyl group using acetyl chloride." ] } | |
Numéro CAS |
154799-92-5 |
Nom du produit |
Sporothriolide |
Formule moléculaire |
C13H18O4 |
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
(3aS,6aR)-6a-hexyl-3-methylidene-3a,6-dihydrofuro[3,4-b]furan-2,4-dione |
InChI |
InChI=1S/C13H18O4/c1-3-4-5-6-7-13-8-16-12(15)10(13)9(2)11(14)17-13/h10H,2-8H2,1H3/t10-,13+/m1/s1 |
Clé InChI |
SADIXFOAEDYQFG-MFKMUULPSA-N |
SMILES isomérique |
CCCCCC[C@]12COC(=O)[C@H]1C(=C)C(=O)O2 |
SMILES |
CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |
SMILES canonique |
CCCCCCC12COC(=O)C1C(=C)C(=O)O2 |
Autres numéros CAS |
154799-92-5 |
Synonymes |
6-n-hexyl-3,3a,6,6a-tetrahydro-3-methylenefuro(3,4-b)furan-2,4-dione sporothriolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Sporothriolide and where is it found?
A1: Sporothriolide is a natural antifungal metabolite primarily produced by fungi of the genus Hypomontagnella, formerly classified as Hypoxylon. [, , ] It was initially isolated from Sporothrix sp., Discosia sp., and Pezicula livida. [, , ]
Q2: Which fungi are known to produce Sporothriolide?
A2: Sporothriolide production appears to be a characteristic feature of Hypomontagnella monticulosa and has not been observed in other Hypoxylon species. [, ] Other Sporothriolide-producing fungi include Hypomontagnella spongiphila and Hypomontagnella submonticulosa. []
Q3: What is the molecular formula and weight of Sporothriolide?
A3: Unfortunately, the provided research excerpts do not explicitly state the molecular formula and weight of Sporothriolide. Further investigation into the chemical structure and properties of Sporothriolide from the original research articles would be necessary to provide this information.
Q4: What is the chemical structure of Sporothriolide?
A4: Sporothriolide belongs to the furofurandione class of compounds. [] Its core structure consists of a bicyclic lactone system. Several research papers describe the total synthesis of Sporothriolide, highlighting key structural features and methods for their construction. [, , , , , , , ]
Q5: How is Sporothriolide biosynthesized?
A5: Research suggests that Sporothriolide biosynthesis originates from fatty acid biosynthesis. [] A gene cluster responsible for its production has been identified in Hypomontagnella species. Knock-out experiments targeting genes within this cluster, specifically those encoding a fatty acid synthase subunit and a citrate synthase, resulted in the loss of Sporothriolide production. []
Q6: Are there any known derivatives of Sporothriolide?
A6: Yes, several Sporothriolide derivatives have been identified. These include:
- Sporothric acid []
- Isosporothric acid []
- Dihydroisosporothric acid []
- Sporothioethers A and B []
- A deoxy analogue of sporothric acid []
- A novel compound combining Sporothriolide and trienylfuranol A moieties []
Q7: What are Sporochartines, and how are they related to Sporothriolide?
A8: Sporochartines (A-D) are compounds formed through a non-enzymatic Diels-Alder cycloaddition reaction between Sporothriolide and trienylfuranol A. [, ] This reaction is believed to occur during the fermentation and extraction process of Sporothriolide-producing fungi. []
Q8: Have any synthetic routes for Sporothriolide been developed?
A8: Yes, several total syntheses of Sporothriolide have been reported, employing various strategies such as:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B120503.png)






